Target Organ Toxicity Divergence: Ipomoeamarone Hepatotoxicity vs 4-Ipomeanol Pneumotoxicity with 6-Fold Difference in Acute Oral LD50
Ipomoeamarone and 4-ipomeanol, two structurally related furanoterpenoids from fungus-infected sweet potato, exhibit a marked divergence in both target organ toxicity and potency. Ipomoeamarone is classified as a hepatotoxin, while 4-ipomeanol is a pulmonary toxin bioactivated by CYP4B1 in lung Clara cells. The mouse oral acute LD50 for ipomoeamarone is approximately 230 mg/kg, compared to 38 mg/kg for 4-ipomeanol [1]. This represents a ~6-fold greater acute toxicity for 4-ipomeanol. The differential P450-mediated bioactivation pathway means that ipomoeamarone cannot serve as a surrogate for 4-ipomeanol in pulmonary toxicology models, nor vice versa in hepatotoxicity studies [1][2]. Ipomeamaronol, the 15-hydroxy metabolite of ipomoeamarone, shares hepatotoxic properties with a comparable LD50 around 230 mg/kg, but represents a downstream metabolite rather than the primary accumulated phytoalexin [3].
| Evidence Dimension | Acute oral toxicity (LD50) and target organ specificity in mouse |
|---|---|
| Target Compound Data | Ipomoeamarone: mouse oral LD50 ~230 mg/kg; hepatotoxin (liver necrosis) |
| Comparator Or Baseline | 4-Ipomeanol: mouse oral LD50 ~38 mg/kg; pneumotoxin (lung edema, Clara cell necrosis). Ipomeamaronol: mouse oral LD50 ~230 mg/kg; hepatotoxin |
| Quantified Difference | 4-Ipomeanol is ~6-fold more acutely toxic than ipomoeamarone by oral LD50; target organ is lung vs liver |
| Conditions | Mouse oral acute toxicity assay; target organ pathology confirmed by histopathology (NARO toxicological database, Japan) |
Why This Matters
For toxicology researchers or food safety testing laboratories, selecting ipomoeamarone versus 4-ipomeanol as a reference standard determines which target organ toxicity pathway is being modeled; these compounds are not interchangeable.
- [1] National Agriculture and Food Research Organization (NARO), Japan. 甘藷黒斑病 Toxicological Manual: ipomeamarone mouse oral LD50 230 mg/kg (hepatotoxin); 4-ipomeanol mouse oral LD50 38 mg/kg (pneumotoxin). Archived at: https://web.archive.org/web/20130221190821/http://www.naro.affrc.go.jp/org/niah/disease_poisoning/manual/ipomea.html View Source
- [2] Boyd MR, Burka LT, Wilson BJ, Sasame HA. In vitro studies on the metabolic activation of the pulmonary toxin, 4-ipomeanol, by rat lung and liver microsomes. Journal of Pharmacology and Experimental Therapeutics, 1978; 207(3): 677–686. View Source
- [3] Kato N, Imaseki H, Nakashima T, Uritani I. Structure of a new sesquiterpenoid, ipomeamaronol, in diseased sweet potato root tissue. Tetrahedron Letters, 1971; 12(13): 843–846. Ipomeamaronol and ipomeamarone both cause liver degeneration; LD50 ~230 mg/kg. View Source
